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molecular formula C11H11BrO3 B8295475 5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole CAS No. 97664-56-7

5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole

Cat. No. B8295475
M. Wt: 271.11 g/mol
InChI Key: GMNHNZHVFJFQDZ-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

Bromine (1.5 cc) is added in the course of 5 minutes at a temperature in the region of 20° C. to a stirred solution of 5-acetyl-2,2-dimethyl-1,3-benzodioxole (5.8 g) in carbon tetrachloride (100 cc), and the mixture is left with stirring for 15 hours at the same temperature. The reaction mixture is taken up with water (150 cc). The organic phase is separated off after settling has taken place, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). 5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole (7.1 g) is obtained, and is used in the crude state in the subsequent syntheses.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[CH:16]=[CH:15][C:9]2[O:10][C:11]([CH3:14])([CH3:13])[O:12][C:8]=2[CH:7]=1)(=[O:5])[CH3:4].O>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:4][C:3]([C:6]1[CH:16]=[CH:15][C:9]2[O:10][C:11]([CH3:13])([CH3:14])[O:12][C:8]=2[CH:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(OC(O2)(C)C)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 15 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrCC(=O)C1=CC2=C(OC(O2)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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